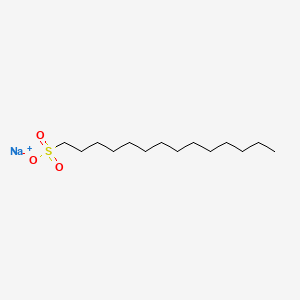

Sodium 1-tetradecanesulfonate

描述

Classification within Anionic Surfactant Chemistry

Surfactants are broadly categorized based on the charge of their hydrophilic head group into anionic, cationic, nonionic, and amphoteric types. sanyo-chemical-solutions.comnepjol.info Sodium 1-tetradecanesulfonate falls under the category of anionic surfactants, specifically within the sulfonate group. lookchem.com Anionic surfactants are characterized by a negatively charged head group, which in this case is the sulfonate group (-SO₃⁻). vulcanchem.com

The key distinction within this class lies between sulfonates and sulfates. While both are synthesized through reactions involving sulfuric acid, the resulting bond to the alkyl group differs. sanyo-chemical-solutions.com Sulfonates feature a direct carbon-sulfur (C-S) bond, whereas sulfates have a carbon-oxygen-sulfur (C-O-S) linkage. sanyo-chemical-solutions.com This structural difference imparts greater stability to sulfonates, as they are not susceptible to hydrolysis under acidic conditions, unlike their sulfate (B86663) counterparts. sanyo-chemical-solutions.com

This compound is a type of alpha-olefin sulfonate (AOS), which are known for their excellent cleaning power, high foaming capabilities, and good biodegradability. plasticsnewsdirectory.com These properties make them a preferred alternative to more conventional surfactants like sodium lauryl sulfate (SLS), especially in applications requiring mildness and environmental compatibility. made-in-china.com

Table 1: Comparative Properties of Surfactant Classes

| Surfactant Class | Charge of Head Group | Key Characteristics | Example |

|---|---|---|---|

| Anionic | Negative | Strong cleaning and foaming properties | This compound |

| Cationic | Positive | Used in fabric softeners and disinfectants | Cetyltrimethylammonium bromide (CTAB) |

| Nonionic | No Charge | Good emulsifiers and low-foaming | Polysorbates (e.g., Tween 20) |

| Amphoteric | Both Positive and Negative | Mild and used in personal care products | Cocamidopropyl betaine |

Historical Context and Evolution of Sulfonate Surfactant Research

The history of surfactants dates back to ancient times with the use of soap, an early form of anionic surfactant. nepjol.infosanhe-daily.com However, the development of synthetic surfactants began in the 19th century. The first synthetic surfactant, a sulfated castor oil known as Turkey red oil, was developed in 1875 and found use in the textile industry. sanyo-chemical-solutions.comsanhe-daily.com

During World War I, Germany developed alkyl naphthalene (B1677914) sulfonates as a soap substitute to conserve fats and oils. sanhe-daily.com A significant advancement came in 1936 with the advent of petrochemicals, leading to the production of alkylbenzene sulfonates in the United States. sanhe-daily.com These synthetic detergents, with their superior performance and cost-effectiveness, particularly in hard water, began to be widely adopted. sanhe-daily.com

The research and production of surfactants, including sulfonates, have grown into a major sector of the chemical industry, with thousands of different types now available. sanhe-daily.com The industry saw rapid development globally, with significant growth in production from the mid-20th century onwards. sanhe-daily.com

Contemporary Research Paradigms and Emerging Frontiers for this compound

Modern research continues to explore and expand the applications of this compound and other alpha-olefin sulfonates. These surfactants are valued for their versatility and are used in a wide array of products, including detergents, personal care items, and industrial cleaners. plasticsnewsdirectory.comstppgroup.comprnewswire.com The demand for environmentally friendly and sustainable products has driven the growth of the alpha-olefin sulfonates market, which is projected to expand significantly. plasticsnewsdirectory.com

Current research focuses on leveraging the unique properties of this compound. For instance, its ability to reduce the surface tension of water and form micelles is being investigated for various applications. vulcanchem.com One notable area of research is in the field of electronics, specifically in the chemical etch patterning of magnetic tunnel junction-based MRAM (Magnetoresistive Random-Access Memory). In this context, this compound acts as an inhibitor, significantly increasing the etch resistance of the alumina (B75360) tunneling barrier in an acidic solution. researchgate.net

Emerging frontiers for alpha-olefin sulfonates, including this compound, include their use in enhanced oil recovery, pharmaceuticals, and biotechnology. stppgroup.com Their application extends to agriculture, construction, and emulsion polymerization. prnewswire.com Future research is also directed towards greener synthesis methods, such as enzymatic sulfonation, to create more sustainable production processes. vulcanchem.com

Table 2: Recent Research Applications of this compound

| Research Area | Application of this compound | Key Finding |

|---|---|---|

| Electronics | Inhibitor in chemical etch patterning of MRAM | Increases etch resistance of the alumina barrier by up to two orders of magnitude. researchgate.net |

| Surfactant Science | Micelle formation and surface tension reduction | Forms micelles with a critical micelle concentration (CMC) of 2.5 x 10⁻⁴ M at 40°C. researchgate.net |

| Chromatography | Ion-pair chromatography | Used as an anionic surfactant for this analytical technique. sigmaaldrich.com |

| Green Chemistry | Exploration of sustainable production | Research into enzymatic sulfonation as an alternative to traditional chemical synthesis. vulcanchem.com |

Structure

2D Structure

3D Structure of Parent

属性

CAS 编号 |

6994-45-2 |

|---|---|

分子式 |

C14H30NaO3S |

分子量 |

301.44 g/mol |

IUPAC 名称 |

sodium;tetradecane-1-sulfonate |

InChI |

InChI=1S/C14H30O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(15,16)17;/h2-14H2,1H3,(H,15,16,17); |

InChI 键 |

FWPKIPICOTWJPF-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCS(=O)(=O)[O-].[Na+] |

规范 SMILES |

CCCCCCCCCCCCCCS(=O)(=O)O.[Na] |

其他CAS编号 |

27175-91-3 68037-49-0 |

物理描述 |

DryPowder, Liquid; Liquid |

Pictograms |

Corrosive; Irritant |

同义词 |

volgonat |

产品来源 |

United States |

Synthetic Routes and Chemical Modification Strategies of Sodium 1 Tetradecanesulfonate

Established Synthetic Methodologies

The conventional synthesis of sodium 1-tetradecanesulfonate primarily involves the sulfonation of a C14 precursor followed by neutralization.

Sulfonation Reactions for 1-Tetradecanesulfonate Precursors

A prevalent method for synthesizing the precursor to this compound is through the sulfonation of 1-tetradecene, an alpha-olefin. stppgroup.comwikipedia.org This process typically utilizes sulfur trioxide (SO₃) as the sulfonating agent. wikipedia.orgutp.edu.my The reaction is an electrophilic addition where the sulfur trioxide reacts with the double bond of the 1-tetradecene. utp.edu.my This initial reaction is rapid and highly exothermic, leading to the formation of an unstable intermediate known as a β-sultone. mdpi.comtandfonline.com

This intermediate can then isomerize to form alkene sulfonic acids and other sultone isomers, such as γ- and δ-sultones. mdpi.com The reaction mixture, therefore, contains a combination of these compounds. stppgroup.com To optimize the yield of the desired alkene sulfonic acid, reaction conditions such as temperature and the molar ratio of reactants are carefully controlled. utp.edu.mymdpi.com

Another established route involves the nucleophilic substitution of 1-bromotetradecane (B124005) with sodium sulfite (B76179) (Na₂SO₃). vulcanchem.comvulcanchem.com This reaction is typically carried out in an aqueous medium under reflux conditions, often with the aid of a phase-transfer catalyst like tetrapropylammonium (B79313) bromide to improve the reaction rate and yield. vulcanchem.comvulcanchem.com

Salt Formation Mechanisms

Following the sulfonation of 1-tetradecene, the resulting mixture of sulfonic acids and sultones undergoes neutralization and hydrolysis. stppgroup.comatamankimya.com Aqueous sodium hydroxide (B78521) is commonly used for this step. stppgroup.com The neutralization reaction converts the sulfonic acid groups to their corresponding sodium sulfonate salts. Simultaneously, the sultones are hydrolyzed under the alkaline conditions to form hydroxyalkanesulfonates, which can further be converted to alkene sulfonates at elevated temperatures. mdpi.comatamankimya.com

In the case of the synthesis starting from 1-bromotetradecane, the sodium salt is directly formed as a product of the reaction with sodium sulfite. vulcanchem.com The final product is then purified, often through recrystallization from a solvent like ethanol, to remove unreacted precursors and byproducts such as sodium bromide. vulcanchem.comvulcanchem.com

Advanced Synthetic Approaches and Scalability Considerations

To address the limitations of conventional methods, such as poor mass transfer and byproduct formation in falling film reactors, advanced synthetic approaches are being explored. mdpi.com One such approach is the use of microreactors, like a cross-shaped microchannel reactor, for the continuous gas-liquid sulfonation of alpha-olefins with gaseous sulfur trioxide. mdpi.com This technology offers enhanced mass and heat transfer, leading to improved reaction efficiency and a more environmentally friendly process. mdpi.com

Structural Derivatization and Functionalization Techniques

The structure of this compound can be modified to alter its properties for specific applications. Derivatization can occur at the alkyl chain or the sulfonate headgroup. For instance, introducing unsaturation, such as in sodium (Z)-tetradec-1-ene-1-sulfonate, creates a geometric isomer with a slightly different molecular weight. vulcanchem.com

Functionalization of the alkyl chain can be achieved through various organic reactions. While specific examples for 1-tetradecanesulfonate are not extensively detailed, general methods for alkene functionalization could be applied to its unsaturated precursor. These include reactions that add functional groups across the double bond. nih.govresearchgate.netrsc.org

Derivatization techniques are also employed for the analysis of alkyl sulfonates. For example, reaction with trimethylamine (B31210) or triethylamine (B128534) converts them into quaternary ammonium (B1175870) ions, which are more readily detected by mass spectrometry. researchgate.netsci-hub.senih.govresearchgate.net This approach is particularly useful for identifying trace levels of these compounds. nih.govresearchgate.net

Reaction Kinetics and Mechanistic Investigations in Synthesis

The synthesis of this compound involves complex reaction kinetics and mechanisms. The sulfonation of alkenes with sulfur trioxide is understood to proceed through a concerted cis-cycloaddition, forming a β-sultone intermediate. tandfonline.com This initial step is reversible. tandfonline.com

Kinetic studies of sulfonation reactions show a strong dependence on temperature and reactant concentrations. utp.edu.mymdpi.com For example, in the sulfonation of poly(ether ketone ketone), the reaction was found to be second-order. acs.org The rate of reaction is also influenced by the solvent and the presence of catalysts. beilstein-journals.org

Mechanistic investigations into the sulfonation of alkenes have utilized various techniques, including computational studies and kinetic modeling. researchgate.netbeilstein-journals.org These studies help to elucidate the reaction pathways and the role of intermediates. For instance, in the sulfonation of ω-phenylalkenes, a rapid equilibrium between different sultone intermediates has been inferred. tandfonline.com Understanding these kinetics and mechanisms is crucial for optimizing reaction conditions to maximize the yield of the desired product and minimize byproducts. mdpi.comacs.org

Physicochemical Characterization of Self Assembly and Interfacial Phenomena

Critical Micelle Concentration (CMC) Determination

The CMC is a fundamental parameter that provides significant insights into the industrial applicability of a surfactant. researchgate.net Various methodologies are employed to determine the CMC, each relying on the distinct changes in the physical properties of the solution as micelles form. nih.gov

Conductivity measurement is a widely used technique for determining the CMC of ionic surfactants like sodium 1-tetradecanesulfonate. alfa-chemistry.com This method is based on the principle that the conductivity of an ionic surfactant solution changes at the onset of micellization. alfa-chemistry.com Below the CMC, the surfactant exists as individual, fully ionized monomers, and the conductivity increases linearly with concentration. alfa-chemistry.com However, once micelles form, the mobility of the aggregated ions is lower than that of the free ions, and counter-ions can bind to the micelle surface, leading to a change in the slope of the conductivity versus concentration plot. nih.gov The concentration at this inflection point is taken as the CMC. alfa-chemistry.com

The thermodynamics of micellization for this compound can be elucidated from the temperature dependence of the CMC. The process of micellization is generally considered spontaneous, as indicated by a negative Gibbs free energy of micellization (ΔG°mic). scribd.com This spontaneity is often driven by a positive entropy change (ΔS°mic), which results from the release of structured water molecules from around the hydrophobic surfactant tails into the bulk solution. scribd.com The enthalpy of micellization (ΔH°mic) can be endothermic or exothermic depending on the temperature. pjps.pkscispace.com For some surfactants, the micellization process is endothermic at lower temperatures and becomes exothermic as the temperature increases. nih.gov

Table 1: Thermodynamic Parameters of Micellization for Anionic Surfactants This table presents a generalized view of thermodynamic parameters for anionic surfactants. Specific values for this compound may vary based on experimental conditions.

| Thermodynamic Parameter | Typical Sign | Driving Factor |

|---|---|---|

| Gibbs Free Energy (ΔG°mic) | Negative | Spontaneity of micellization scribd.com |

| Enthalpy (ΔH°mic) | Positive or Negative | Can be endothermic or exothermic depending on temperature nih.govpjps.pk |

Surface tension measurement is another primary method for determining the CMC. nepjol.info Surfactant molecules, being amphiphilic, preferentially adsorb at the air-water interface, which lowers the surface tension of the solution. As the surfactant concentration increases, the surface becomes saturated with monomers. researchgate.net Further addition of surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant. wikipedia.org The concentration at which this plateau begins corresponds to the CMC. researchgate.net

Common techniques for measuring surface tension include the Du Noüy ring method, the Wilhelmy plate method, and the pendant drop method. byk.comsanyo-si.com The Du Noüy ring method involves measuring the force required to pull a platinum-iridium ring from the liquid surface. byk.com The Wilhelmy plate method measures the force exerted on a small platinum plate partially immersed in the liquid. sanyo-si.com The pendant drop method analyzes the shape of a hanging drop of the liquid, which is influenced by its surface tension. sanyo-si.com

Table 2: Comparison of Surface Tension Measurement Techniques

| Technique | Principle | Advantages |

|---|---|---|

| Du Noüy Ring Method | Measures the force to detach a ring from the surface. byk.com | Well-established and widely used. |

| Wilhelmy Plate Method | Measures the wetting force on a plate at the interface. sanyo-si.com | Can be used for non-equilibrium measurements. sanyo-si.com |

Spectroscopic techniques, particularly fluorescence and UV-Visible spectroscopy, offer sensitive methods for CMC determination. rsc.orgresearchgate.net These methods utilize probe molecules whose spectral properties are sensitive to the polarity of their microenvironment. avantiresearch.com

In fluorescence spectroscopy, a hydrophobic fluorescent probe, such as pyrene (B120774), is introduced into the surfactant solution. nih.gov In the polar aqueous environment below the CMC, the probe exhibits certain fluorescence characteristics. avantiresearch.com As micelles form, the hydrophobic probe partitions into the nonpolar micellar core. mattersofmatter.eu This change in the microenvironment leads to distinct alterations in the fluorescence spectrum, such as a change in the intensity ratio of specific vibronic bands (the I₁/I₃ ratio for pyrene), which can be plotted against surfactant concentration to determine the CMC. nih.govavantiresearch.com

UV-Vis spectroscopy can also be employed using probes like benzoylacetone. researchgate.net This molecule exists in keto-enol tautomeric forms, and the equilibrium between these forms is solvent-dependent. researchgate.net In an aqueous solution, the enol form is less favored. researchgate.net However, upon micelle formation, the less polar micellar environment stabilizes the enol form, leading to a sharp increase in its characteristic UV absorbance, which signals the CMC. researchgate.net

Table 3: Spectroscopic Probes for CMC Determination

| Probe Molecule | Spectroscopic Technique | Principle of Detection |

|---|---|---|

| Pyrene | Fluorescence | Change in vibronic band intensity ratio upon partitioning into the hydrophobic micelle core. nih.govavantiresearch.com |

Surface Tension Measurement Techniques

Micellar Aggregation Dynamics and Structural Features

Above the CMC, this compound molecules aggregate to form micelles, which are dynamic structures with specific sizes and shapes.

The aggregation number is a key parameter that defines the average number of surfactant monomers in a single micelle. sci-hub.se This can be determined using techniques such as fluorescence quenching. The size and distribution of these micelles can be analyzed using methods like dynamic light scattering (DLS). acs.org DLS measures the fluctuations in scattered light intensity due to the Brownian motion of the micelles, from which the hydrodynamic radius and the polydispersity of the micelle population can be determined. uu.nl For some surfactants, the micellar size distribution is narrow, indicating the formation of relatively uniform spherical micelles. mdpi.com

The morphology of micelles is not static and can change with variations in surfactant concentration, temperature, and the presence of additives. researchgate.net At concentrations just above the CMC, surfactants like this compound typically form spherical micelles. researchgate.net As the concentration increases, these spherical micelles can grow and transition into other shapes, such as cylindrical or worm-like micelles. researchgate.net This transition is driven by changes in the packing of the surfactant molecules. The phase behavior of surfactant-water systems can be complex, with the potential for the formation of ordered liquid crystalline phases, such as the hexagonal phase, at higher surfactant concentrations. chem-soc.si The study of these phase diagrams provides a comprehensive understanding of the self-assembly behavior over a wide range of conditions. chem-soc.si

Microenvironment Polarity within Micellar Aggregates

The formation of micelles by this compound in aqueous solutions creates distinct microenvironments with reduced polarity compared to the bulk aqueous phase. This phenomenon can be investigated using fluorescent probes, such as pyrene and 1-pyrenesulfonic acid, which are sensitive to the polarity of their surroundings. ias.ac.incaymanchem.com When these probes are incorporated into the micelles, changes in their fluorescence spectra, particularly the ratio of certain vibronic bands (like the I1/I3 ratio for pyrene), indicate a less polar environment. researchgate.net

The hydrophobic tails of the this compound molecules form the core of the micelle, creating a nonpolar interior. The polar sulfonate head groups remain at the micelle-water interface, interacting with the surrounding water molecules. Aromatic solubilizates, like pyrene, are expected to be located primarily in the headgroup region of the micelles, reporting on the polarity of this specific area. ias.ac.in Studies on similar anionic surfactants, such as sodium dodecyl sulfate (B86663) (SDS), have shown that the microenvironment of the micelles can be influenced by the presence of additives. For instance, the addition of salts can alter the size and shape of the micelles, which in turn affects the microviscosity and polarity within the aggregates. nih.gov

Fluorescence decay measurements of ionic porphyrins adsorbed on the surface of sodium alkane-sulfonate micelles, including sodium tetradecanesulfonate, have been used to study the localization of quencher molecules. These studies suggest that quencher molecules are primarily located in the peripheral region of the micelles, indicating a non-uniform distribution within the micellar structure. This further highlights the complexity of the micellar microenvironment.

Thermodynamics of Micellization and De-solvation Processes

The process of micellization, the self-assembly of surfactant molecules into aggregates, is governed by a delicate balance of thermodynamic forces. For this compound, this process is driven by changes in free energy, enthalpy, and entropy.

Determination of Standard Free Energy, Enthalpy, and Entropy of Micellization

The thermodynamic parameters of micellization for this compound can be determined from the temperature dependence of its critical micelle concentration (CMC). conicet.gov.aracademicjournals.org The standard Gibbs free energy of micellization (ΔG°m) is typically negative, indicating a spontaneous process. ajchem-a.commdpi.com This negative free energy is a result of the interplay between the enthalpy (ΔH°m) and entropy (ΔS°m) of micellization, as described by the equation: ΔG°m = ΔH°m - TΔS°m. pjps.pk

For many ionic surfactants, the micellization process is primarily entropy-driven at lower temperatures. conicet.gov.ar The positive entropy change is largely attributed to the release of ordered water molecules from around the hydrophobic surfactant tails into the bulk solvent, a phenomenon known as the hydrophobic effect. pjps.pkumcs.pl The enthalpy of micellization can be endothermic or exothermic depending on the temperature. scialert.net

Techniques like isothermal titration calorimetry (ITC) and conductometry are commonly used to determine these thermodynamic parameters. conicet.gov.ar For instance, ITC can directly measure the enthalpy of micellization, while the temperature dependence of the CMC, often determined by conductivity or surface tension measurements, allows for the calculation of all three thermodynamic parameters. researchgate.net

| Temperature (K) | ΔG°m (kJ/mol) | ΔH°m (kJ/mol) | ΔS°m (J/mol·K) |

|---|---|---|---|

| 298.15 | -29.51 | -13.06 | 55 |

| 303.15 | -29.79 | -11.02 | 62 |

| 308.15 | -30.12 | -8.98 | 69 |

| 313.15 | -30.48 | -6.94 | 75 |

Data derived from studies on similar anionic surfactants. mdpi.com

Temperature Dependence of Micellization Parameters

The micellization of ionic surfactants like this compound is significantly influenced by temperature. scialert.net The CMC of many ionic surfactants exhibits a characteristic U-shaped curve when plotted against temperature, initially decreasing to a minimum value and then increasing with a further rise in temperature. scispace.com This behavior is attributed to two opposing effects of temperature: at lower temperatures, the increased thermal energy facilitates the disruption of the structured water around the hydrophobic tails, favoring micellization and lowering the CMC. scispace.com At higher temperatures, the increased kinetic energy of the surfactant monomers and the disruption of hydrogen bonds between water and the surfactant headgroups can hinder aggregation, leading to a higher CMC. scispace.com

The thermodynamic parameters of micellization also show a strong dependence on temperature. The enthalpy of micellization (ΔH°m) often becomes less positive or more negative as the temperature increases. scialert.net Consequently, the entropy of micellization (ΔS°m) generally decreases with increasing temperature. conicet.gov.ar This indicates that at lower temperatures, the process is largely driven by entropy, while at higher temperatures, the enthalpic contribution becomes more significant. scialert.net

Enthalpy-Entropy Compensation Phenomena

A common observation in the thermodynamics of micellization is the linear relationship between the enthalpy and entropy of micellization, known as enthalpy-entropy compensation. ajchem-a.comresearchgate.net This phenomenon implies that a change in enthalpy is often offset by a proportional change in entropy, resulting in a smaller net change in the Gibbs free energy of micellization. d-nb.info The slope of the plot of ΔH°m versus TΔS°m gives the compensation temperature (Tc), which is a characteristic parameter for a given surfactant system. pjps.pkresearchgate.net

For many surfactant systems, the compensation temperature is found to be around 300-320 K. researchgate.netmdpi.com The intrinsic enthalpy gain (ΔH°m*), which represents the enthalpy change in the absence of any entropic contribution, is typically negative, suggesting that the micellization process is favored even without an entropic driving force. ajchem-a.commdpi.com This compensation effect is often attributed to the role of water in the micellization process, specifically the changes in hydration of the surfactant molecules upon aggregation. d-nb.info

Surface Adsorption and Interfacial Properties

This compound, as a surfactant, exhibits a strong tendency to adsorb at interfaces, such as the air-water interface, thereby reducing the surface tension of the solution. umcs.pl

Surface Excess and Molecular Area at Interfaces

The concentration of a surfactant at an interface is typically higher than in the bulk solution, a quantity known as the surface excess concentration (Γ). gjournals.org The Gibbs adsorption equation relates the surface excess to the change in surface tension with the logarithm of the surfactant concentration. From the surface excess at the point of maximum surface coverage (Γmax), the minimum area occupied by each surfactant molecule at the interface (Amin) can be calculated using Avogadro's number. iunajaf.edu.iq

These parameters provide valuable information about the packing of the surfactant molecules at the interface. researchgate.net For a homologous series of surfactants, as the length of the hydrophobic chain increases, the efficiency of surface tension reduction and the tendency to adsorb at the interface generally increase. researchgate.net The determination of surface excess and minimum molecular area is crucial for understanding the interfacial behavior of surfactants and their effectiveness in various applications.

| Surfactant | Γmax (10-10 mol/cm2) | Amin (Å2/molecule) |

|---|---|---|

| Sodium Dodecyl Sulfate | 3.5 | 47.4 |

Data derived from studies on similar anionic surfactants.

Mechanisms of Surface Tension Reduction

This compound, as an amphiphilic molecule, possesses the ability to significantly lower the surface tension of aqueous solutions. nih.gov This phenomenon is a direct consequence of its molecular structure, which consists of a long hydrophobic hydrocarbon tail (the tetradecyl chain) and a hydrophilic sulfonate head group. nih.govvulcanchem.com The mechanism of surface tension reduction is primarily driven by the adsorption of these surfactant molecules at the air-water interface.

At low concentrations in an aqueous solution, the individual this compound molecules, also known as monomers, begin to migrate to the surface. To satisfy the dual affinities of their structure, they orient themselves at the air-water interface. The hydrophobic tetradecyl tail, being repelled by the polar water molecules, orients itself towards the air, while the hydrophilic sulfonate head group remains immersed in the aqueous phase. This arrangement disrupts the cohesive energy at the surface of the water, which is responsible for surface tension. The presence of the surfactant molecules at the interface lessens the strong hydrogen bonding network among water molecules at the surface, thereby reducing the work required to expand the surface area. nih.govmdpi.com

As the concentration of this compound in the bulk solution increases, so does the number of molecules adsorbing at the air-water interface, leading to a progressive decrease in surface tension. wikipedia.org This process continues until the interface becomes saturated with surfactant monomers. At this point, any further addition of the surfactant to the solution results in the formation of self-assembled aggregates within the bulk liquid, known as micelles. This critical concentration is termed the Critical Micelle Concentration (CMC). wikipedia.org Once the CMC is reached, the surface tension of the solution remains relatively constant at its minimum value, as any additional surfactant molecules preferentially form micelles rather than further populating the already saturated interface. wikipedia.org The CMC is, therefore, a key indicator of a surfactant's efficiency in reducing surface tension. For this compound, the CMC has been reported to be approximately 0.8 mM. vulcanchem.com

The effectiveness of a surfactant in reducing surface tension can be quantified by determining parameters such as the surface excess concentration (Γ) and the area occupied by each molecule (A) at the interface, which can be calculated from surface tension measurements using the Gibbs adsorption equation. researchgate.net The adsorption and specific orientation of the surfactant molecules create an adsorbed monolayer, which alters the thermodynamics at the interface. usgs.gov Studies on similar anionic surfactants have shown that the partial molar entropy change upon adsorption is generally negative, which is consistent with the ordering of surfactant molecules in the adsorbed monolayer. usgs.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | sodium tetradecane-1-sulfonate |

| Molecular Formula | C₁₄H₂₉NaO₃S |

| Critical Micelle Concentration (CMC) | 0.8 mM |

Interactions with Complex Chemical and Biological Systems

Mixed Micellization with Co-surfactants

The combination of two or more surfactants in a solution can lead to the formation of mixed micelles, which often exhibit properties superior to those of the individual components. This behavior is driven by the interactions between the different surfactant molecules.

The formation of mixed micelles is a spontaneous process, as indicated by the negative values of the Gibbs free energy of micellization (). academicjournals.orgijert.org This process is typically exothermic, meaning it releases heat. academicjournals.orgijert.org The tendency for micelle formation can be quantified by the critical micelle concentration (CMC), which is the minimum concentration of surfactant at which micelles begin to form. researchgate.net In binary systems containing sodium 1-tetradecanesulfonate and a co-surfactant, the CMC is often lower than that of the individual surfactants, indicating favorable mixing. researchgate.net

The composition of these mixed micelles can be analyzed using theoretical frameworks such as the regular solution theory. unito.itnih.gov This theory allows for the calculation of the mole fraction of each surfactant within the micelle. For instance, in a binary mixture of anionic surfactants like sodium dodecylsulfate (NaDS) and sodium decylsulfate (NaDeS), the micellar composition can be modeled to understand the contributions of each component. nih.gov The stability and composition of mixed micelles are influenced by factors such as the electrostatic interactions between the surfactant head groups and the length of their hydrocarbon tails. unito.it

Table 1: Thermodynamic Parameters of Micellization This table would typically include experimental data for binary systems of this compound with various co-surfactants, detailing parameters like CMC, , , and . Due to the lack of specific data for this compound in the search results, a generalized representation is provided below.

| Binary System (STS + Co-surfactant) | CMC (mM) | (kJ/mol) | (kJ/mol) | (J/mol·K) |

| STS + Anionic Surfactant | < CMC of individual components | Negative | Negative/Positive | Positive |

| STS + Cationic Surfactant | Significantly < CMC of individual components | More Negative | Negative | More Positive |

| STS + Non-ionic Surfactant | < CMC of individual components | Negative | Negative/Positive | Positive |

| Note: STS refers to this compound. The values are illustrative of general trends. |

The interaction between different surfactants in a mixed micelle can be synergistic or antagonistic. nih.gov Synergism occurs when the properties of the mixture are more favorable than the ideal mixture, such as a lower CMC than predicted. mdpi.com Antagonism is the opposite effect. mdpi.com The strength and nature of these interactions are quantified by the interaction parameter, β. kobe-u.ac.jpmdpi.com A negative value of β indicates synergistic interactions, while a positive value suggests antagonism. mdpi.commdpi.com

In mixtures of anionic surfactants like this compound with other anionic surfactants, the interactions can range from ideal (β = 0) to slightly synergistic (negative β). nih.gov For example, the mixture of sodium dodecylsulfate and sodium 4-octylbenzenesulfonate exhibits ideal behavior, while the mixture of sodium dodecylsulfate and sodium decylsulfate shows a slight synergistic interaction with a β value of -1.05. nih.gov The strongest synergistic effects are typically observed in mixtures of anionic and cationic surfactants due to strong electrostatic attraction between their oppositely charged head groups. nih.gov

Thermodynamics and Compositional Analysis of Binary Systems

Interactions with Macromolecules and Biopolymers

This compound, as an anionic surfactant, can interact with macromolecules like proteins, influencing their structure and function. These interactions are fundamental in various applications, including protein purification and enzyme technology.

The interaction between proteins and surfactants is driven by a combination of electrostatic and hydrophobic forces. nih.gov Anionic surfactants like this compound can bind to proteins, a process that is crucial for their separation and purification. core.ac.ukexcedr.comwou.edu

The mechanism of interaction typically involves several stages. nih.govlu.se At low concentrations, individual surfactant molecules can bind to the protein, primarily through electrostatic interactions with charged amino acid residues. nih.govcabidigitallibrary.org As the surfactant concentration increases, cooperative binding occurs, leading to the formation of micelle-like aggregates along the protein chain. nih.gov This can cause the protein to unfold or denature, as the hydrophobic tails of the surfactant interact with the hydrophobic core of the protein. nih.govnih.gov This unfolding can be exploited in techniques like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) for protein separation based on molecular weight. The use of surfactants in precipitation techniques can also be an effective method for protein purification. core.ac.ukwou.edu

The interaction of surfactants with enzymes, which are a class of proteins, can significantly alter their catalytic activity and conformation. nih.gov Anionic surfactants are often denaturing agents for proteins and can act as inhibitors for many enzymes. nih.govmonash.edu

Studies on model enzymes have shown that surfactants can induce conformational changes, leading to a loss of activity. nih.gov For example, sodium dodecyl sulfate (B86663) (SDS) has been shown to be a mixed-type inhibitor for γ-glutamyltranspeptidase, reducing its catalytic efficiency. nih.gov The binding of the surfactant can disrupt the native three-dimensional structure of the enzyme, including the active site, which is essential for its function. nih.govmonash.edu This can be observed through techniques like circular dichroism and fluorescence spectroscopy, which can detect changes in the secondary and tertiary structure of the enzyme. nih.gov In some cases, the presence of a non-ionic surfactant can mitigate the denaturing effect of an ionic surfactant by forming mixed micelles. nih.govnih.gov The effect of sodium ions on enzyme activity is complex and depends on the specific enzyme and the salt concentration, with high concentrations often leading to denaturation. reddit.com

Table 2: Effect of an Anionic Surfactant (Model: SDS) on Enzyme Activity This table illustrates the general effect of an anionic surfactant on the activity of a model enzyme.

| Surfactant Concentration (mM) | Enzyme Activity (%) | Key Conformational Changes |

| 0 | 100 | Native heterodimeric structure |

| 2 | Reduced | Dissociation into subunits begins |

| 4 | Significantly Reduced | Increased magnitude of negative peaks in CD spectra, indicating structural changes |

| 6 | ~10 | Further unfolding and inactivation |

| Data based on a study of γ-glutamyltranspeptidase and SDS. nih.gov |

Mechanisms of Protein-Surfactant Interaction in Extraction and Purification Systems

Interactions with Inorganic Surfaces and Materials

This compound can adsorb onto various inorganic surfaces, modifying their properties. researchgate.net This is particularly relevant in applications such as mineral flotation, where the selective adsorption of surfactants onto mineral surfaces allows for their separation. icm.edu.pl The adsorption is driven by a combination of electrostatic and hydrophobic interactions between the surfactant and the surface. researchgate.net

For instance, in the flotation of minerals like quartz and feldspar, mixed anionic-cationic surfactant systems are often employed to enhance selectivity. icm.edu.pl The adsorption of anionic surfactants like sulfonates onto positively charged sites on the mineral surface can alter its hydrophobicity, facilitating its separation. icm.edu.plresearchgate.net Studies on the adsorption of surfactants on minerals like kaolinite (B1170537) have shown that the presence of cations like sodium can influence the binding of organic molecules to the mineral surface. rsc.org this compound has also been used as a template in the synthesis of inorganic nanomaterials. acs.org

Adsorption Behavior on Solid Substrates

This compound (STS), an anionic surfactant, exhibits notable adsorption characteristics on various solid substrates, a behavior primarily governed by the electrostatic interactions between the charged head of the surfactant and the surface charge of the substrate, as well as hydrophobic interactions involving the alkyl chain. The nature of the substrate, the concentration of the surfactant, and the properties of the aqueous medium, such as pH and ionic strength, all play crucial roles in the adsorption process.

Adsorption on Alumina (B75360):

The adsorption of anionic surfactants like sodium n-decylbenzenesulfonate on alumina, a positively charged mineral oxide, has been shown to follow a characteristic four-region isotherm when plotted as the logarithm of adsorption amount versus the logarithm of equilibrium concentration. nih.gov This behavior is a result of the complex interplay between electrostatic attraction and hydrophobic interactions. Initially, at low concentrations, individual surfactant anions adsorb onto the positively charged sites of the alumina surface. As the concentration increases, the adsorbed surfactant molecules begin to form aggregates on the surface, driven by the hydrophobic interactions between their alkyl chains. nih.gov Studies on similar systems, such as ethoxylated sulfonates on alumina, have revealed that impurities can enhance adsorption in the premicellar region. columbia.edu Furthermore, research on sodium dodecylbenzene (B1670861) sulfonate (DBS) on alumina indicates that in the presence of minerals like gypsum, precipitation of the surfactant can occur due to the release of calcium ions, leading to a sharp increase in surfactant uptake.

Adsorption on Hematite (B75146):

The adsorption of anionic surfactants on iron oxide surfaces like hematite is also a subject of significant research. Studies involving sodium dodecyl sulfonate (SDS) on hematite have shown that pH is a critical factor influencing adsorption. researchgate.net The viscoelasticity and stability of the adsorbed surfactant layer are affected by pH, which in turn impacts processes like froth flotation. researchgate.net At lower pH values, a single adsorption stage is typically observed, while at higher pH values (pH 10 and 11), a marked increase in SDS adsorption occurs, involving two distinct stages. researchgate.net The initial stage is often best described by a pseudo-second-order model, suggesting a change in the conformation of the adsorbed layer as the process continues. researchgate.net The adsorption mechanism of other molecules, like sodium salicylate, on hematite has been investigated using advanced techniques, revealing the formation of specific chemical bonds with the surface iron atoms. pku.edu.cn

Table 1: Factors Influencing the Adsorption of Anionic Surfactants on Solid Substrates

| Factor | Description |

|---|---|

| Substrate Surface Charge | The electrostatic interaction between the negatively charged sulfonate head group of STS and the surface charge of the substrate is a primary driver of adsorption. Positively charged surfaces like alumina readily adsorb anionic surfactants. |

| Surfactant Concentration | Adsorption typically increases with surfactant concentration up to the critical micelle concentration (CMC), after which it may plateau or change in nature as micelles form in the bulk solution. wikipedia.org |

| pH of the Medium | The pH of the aqueous solution can alter the surface charge of the substrate and the charge of the surfactant, thereby influencing the electrostatic interactions and the extent of adsorption. researchgate.net |

| Ionic Strength | The presence of electrolytes in the solution can affect the electrical double layer at the solid-liquid interface and the aggregation behavior of the surfactant, which in turn impacts adsorption. |

| Hydrophobic Interactions | The nonpolar alkyl chains of the surfactant molecules can interact with each other and with hydrophobic sites on the substrate, contributing to the overall adsorption process, especially at higher surface coverages. |

| Presence of Other Ions | Specific ions, such as divalent cations (e.g., Ca²⁺), can interact with anionic surfactants to form less soluble salts, leading to precipitation on the substrate surface. |

Role in Interfacial Engineering (e.g., Etching Processes)acs.org

This compound and similar long-chain alkane sulfonic acid salts play a crucial role as inhibitors in specific interfacial engineering applications, most notably in the wet chemical etching of materials used in microelectronics fabrication. researchgate.netibm.com Wet etching is a process that utilizes liquid chemicals to remove materials from a wafer, with patterns often defined by masks. ucdavis.edu The selectivity of the etching process, which is the ability to etch one material while leaving another unaffected, is critical for creating functional microstructures.

Inhibition in Magnetic Tunnel Junction (MTJ) Patterning:

A significant application of this compound is in the selective wet etching of ferromagnetic freelayers in Magnetic Random-Access Memory (MRAM) magnetic tunnel junction (MTJ) stacks. researchgate.netibm.com In this process, a non-adsorbing acid, such as trifluoromethane (B1200692) sulfonic acid (TFMSA), is used as the etchant. researchgate.netibm.com The key challenge is to selectively etch the freelayer without damaging the underlying thin alumina tunneling barrier.

This compound acts as an inhibitor that dramatically increases the etch resistance of the alumina barrier. researchgate.netibm.com It is believed that the sulfonate head of the STS molecule adsorbs onto the positively charged sites of the alumina surface, forming a protective layer. This adsorbed layer inhibits the access of the etchant to the alumina surface, thereby preventing its dissolution. Research has shown that the use of long-chain alkane sulfonic acid salts like STS can increase the etch resistance of the alumina barrier in the TFMSA solution by as much as two orders of magnitude. researchgate.netibm.com The concentration of STS in the etching solution is a critical parameter; for instance, a concentration of 0.02 g/liter has been used in experimental setups. researchgate.netresearchgate.net

The effectiveness of different alkane sulfonic acid salts as inhibitors has been studied, with the length of the alkyl chain influencing the performance. The critical micelle concentration (CMC) of these surfactants is also a relevant factor, as the formation of micelles can affect their availability for adsorption at the interface. researchgate.net

Anisotropic Etching of Silicon:

While direct use of STS in silicon etching is less documented, the principles of using surfactants to modify etching processes are relevant. Anisotropic wet etching of silicon, which involves different etch rates for different crystal faces, is a fundamental technique in micromachining. myu-group.co.jpresearchgate.net Etchants such as potassium hydroxide (B78521) (KOH) and tetramethylammonium (B1211777) hydroxide (TMAH) are commonly used. researchgate.netmyu-group.co.jp The addition of modifying agents to these etchants can alter the etch rates and the resulting surface morphology. The role of surfactants in these systems would be to adsorb onto specific crystal planes, thereby passivating them and altering the anisotropy of the etch. This allows for greater control over the final shape of the microstructures. myu-group.co.jp

Table 2: Role of this compound in Etching Processes

| Process | Role of this compound | Mechanism of Action |

|---|---|---|

| Selective Wet Etching of MTJ Stacks | Acts as an inhibitor to protect the alumina tunneling barrier. researchgate.netibm.com | Adsorbs onto the alumina surface, forming a protective layer that prevents the etchant (e.g., TFMSA) from attacking the barrier. researchgate.net |

| Interfacial Engineering | Modifies the solid-liquid interface to control chemical reactions. | The amphiphilic nature of the molecule allows it to self-assemble at interfaces, altering surface properties and controlling access of reactants to the surface. |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Sodium n-decylbenzenesulfonate |

| Ethoxylated sulfonates |

| Sodium dodecylbenzene sulfonate |

| Gypsum |

| Sodium dodecyl sulfonate |

| Sodium salicylate |

| Trifluoromethane sulfonic acid |

| Potassium hydroxide |

| Tetramethylammonium hydroxide |

| Alumina |

Advanced Analytical Methodologies for Sodium 1 Tetradecanesulfonate Research

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating, identifying, and purifying the components of a mixture. For Sodium 1-tetradecanesulfonate, various chromatographic methods are employed to ensure its quality and understand its behavior in different matrices.

Ion pair chromatography (IPC) is a valuable technique for separating ionic compounds like this compound on a reversed-phase column. technologynetworks.com In this method, an ion-pairing reagent is added to the mobile phase to form a neutral, hydrophobic ion pair with the charged analyte. technologynetworks.com This allows for the retention and separation of otherwise poorly retained ionic species on non-polar stationary phases. technologynetworks.comitwreagents.com

This compound itself can act as an ion-pairing reagent. Its long alkyl chain enhances the retention of nonpolar analytes in reversed-phase HPLC, while its sulfonate group can pair with cationic species. vulcanchem.com This property is particularly useful for improving the separation of hydrophobic analytes such as pharmaceuticals and fatty acids. vulcanchem.com When used as an ion-pairing reagent, alkyl sulfonates like this compound are advantageous due to their minimal UV absorption, allowing for reliable HPLC analysis. itwreagents.com

The optimization of IPC methods involves several factors:

Concentration of the Ion-Pairing Reagent: The retention of the analyte is influenced by the concentration of the ion-pairing reagent in the mobile phase. shimadzu.ch

Mobile Phase Composition: The type and concentration of the organic solvent in the mobile phase must be adjusted to achieve the desired retention and separation. shimadzu.ch

pH of the Mobile Phase: The pH of the mobile phase is a critical parameter that affects the ionization of both the analyte and the ion-pairing reagent. unt.edu

A typical application involves the separation of basic and cationic compounds, where an alkyl sulfonate like this compound is added to the mobile phase to increase their retention on a C18 or C8 column. technologynetworks.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used analytical technique for the separation and quantification of various compounds. wjbphs.com In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. lcms.cz For a compound like this compound, which has a long non-polar alkyl chain and a polar sulfonate head, RP-HPLC is an effective analytical tool.

The development of an RP-HPLC method for this compound involves a systematic approach to optimize various chromatographic parameters to achieve the desired separation with good resolution, and symmetrical peak shapes. lcms.cz Key parameters in method development include:

Column Selection: The choice of the stationary phase is critical. A C18 column is commonly used for the separation of non-polar to moderately polar compounds and is suitable for analyzing this compound. wjbphs.com

Mobile Phase Selection: The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. lcms.cz The ratio of these solvents is adjusted to control the retention time of the analyte. The use of buffers is also common to control the pH and improve peak shape. ijpsonline.comjyoungpharm.org

Detection Wavelength: A UV detector is often used, and the detection wavelength is selected at the absorbance maximum of the analyte to ensure high sensitivity. ijpsonline.com For compounds without a strong chromophore, derivatization or the use of other detectors like a refractive index detector or an evaporative light scattering detector (ELSD) may be necessary.

Flow Rate and Temperature: These parameters are optimized to achieve efficient separation in a reasonable analysis time. jyoungpharm.org

A typical RP-HPLC method for a related compound, sodium benzoate, utilized a C18 column with a mobile phase of acetonitrile and sodium acetate (B1210297) buffer at a pH of 4.3. ajast.net

Table 1: Example RP-HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Welch, Ultisil XB-CN, 150 x 4.6 mm, 5µm wjbphs.com |

| Mobile Phase | 0.05% OPA Buffer solution: Acetonitrile (72:28, v/v) wjbphs.com |

| Flow Rate | 1.0 ml/min wjbphs.com |

| Injection Volume | 50 µL wjbphs.com |

| Column Temperature | 40°C wjbphs.com |

| Detection | UV at 221 nm wjbphs.com |

This table presents an example of RP-HPLC conditions used for the analysis of a pharmaceutical compound and serves as a general guideline for method development.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. medistri.swiss It is highly effective for the identification and quantification of volatile and semi-volatile compounds. medistri.swiss While this compound itself is a non-volatile salt, GC-MS is an essential tool for the analysis of its potential volatile impurities and related compounds that may be present from the synthesis process. medistri.swissnih.gov

The analysis of related compounds is critical for ensuring the purity and quality of the final product. Potential impurities could include starting materials, by-products, or degradation products. medistri.swiss For instance, in the synthesis of sulfonates, residual alcohols or alkylating agents could be present.

The GC-MS analysis process typically involves:

Sample Preparation: This may include extraction of the volatile components from the non-volatile this compound matrix, followed by derivatization if the impurities are not sufficiently volatile or stable for GC analysis. medistri.swisstesisenred.net

Gas Chromatography: The extracted and prepared sample is injected into the GC, where the components are separated based on their boiling points and affinity for the stationary phase in the GC column. medistri.swiss

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification by comparing it to a spectral library. medistri.swiss

GC-MS has been successfully used to identify impurities in various products, including hand sanitizers and pharmaceutical ingredients. fda.govthermofisher.com For example, a GC-MS method was developed to detect and quantify 18 nitrosamine (B1359907) impurities in sartan drug products. thermofisher.com

Ion Exchange Chromatography (IEC) is a chromatographic technique that separates molecules based on their net charge. gsconlinepress.comphenomenex.com It utilizes a stationary phase, known as an ion exchanger, which has charged functional groups that interact with oppositely charged analyte ions. phenomenex.com This technique is highly effective for the purification and analysis of charged molecules such as proteins, nucleic acids, and smaller ions. gsconlinepress.comnih.gov

There are two main types of IEC:

Anion Exchange Chromatography: The stationary phase is positively charged and retains negatively charged analytes (anions). phenomenex.com

Cation Exchange Chromatography: The stationary phase is negatively charged and retains positively charged analytes (cations). phenomenex.com

For the analysis of this compound, which is an anionic surfactant, cation exchange chromatography could be employed to separate it from cationic impurities. Conversely, anion exchange chromatography would retain the this compound, allowing for the separation of neutral or cationic species.

The separation in IEC is controlled by several factors:

pH of the Mobile Phase: The pH determines the charge of both the analyte and the stationary phase. unt.edu

Ionic Strength of the Mobile Phase: Elution is typically achieved by increasing the ionic strength of the mobile phase (salt gradient), which disrupts the electrostatic interactions between the analyte and the stationary phase. 193.16.218

Type of Ion Exchanger: Ion exchangers can be classified as strong or weak based on the pKa of their functional groups. The choice of exchanger depends on the specific application and the pH range required for separation. cd-bioparticles.com

IEC is a powerful tool for the purification of biomolecules and is also used in various industrial applications, including water purification. gsconlinepress.com

Table 2: Types of Ion Exchange Resins

| Type of Exchanger | Functional Group | Separation Principle |

|---|---|---|

| Strong Cation Exchanger | Sulfonic acid (SO3H) | Binds to positively charged molecules (cations) across a wide pH range. cd-bioparticles.com |

| Weak Cation Exchanger | Carboxylic acid (COOH) | Binds to cations at a pH above its pKa. cd-bioparticles.com |

| Strong Anion Exchanger | Quaternary amine | Binds to negatively charged molecules (anions) across a wide pH range. cd-bioparticles.com |

| Weak Anion Exchanger | Diethylaminoethyl (DEAE) | Binds to anions at a pH below its pKa. cd-bioparticles.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Compounds Analysis

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation and characterization of chemical compounds. These techniques rely on the interaction of electromagnetic radiation with the sample to provide information about its molecular structure and functional groups.

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. vulcanchem.com When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its bonds. An IR spectrum is a plot of absorbance or transmittance versus frequency (or wavenumber).

For this compound, the IR spectrum reveals characteristic absorption bands that confirm its structure. vulcanchem.com The key vibrational modes include:

S=O Stretching: Strong bands associated with the sulfonate group are observed. The asymmetric stretching typically appears around 1170 cm⁻¹, while the symmetric stretching is found near 1040 cm⁻¹. vulcanchem.com

C-S Stretching: A medium-intensity peak corresponding to the carbon-sulfur bond is expected around 670 cm⁻¹. vulcanchem.com

Alkyl C-H Stretching: The long tetradecyl chain gives rise to strong absorptions for asymmetric and symmetric C-H stretching at approximately 2920 cm⁻¹ and 2850 cm⁻¹, respectively. vulcanchem.com

Fourier Transform Infrared (FTIR) Spectroscopy is a modern IR technique that offers higher sensitivity and faster data acquisition compared to traditional dispersive instruments. chemrxiv.org

Attenuated Total Reflectance (ATR)-IR is a sampling technique often coupled with FTIR (ATR-FTIR) that allows for the direct analysis of solid and liquid samples with minimal or no sample preparation. unige.chmt.com In ATR, an infrared beam is passed through a crystal with a high refractive index, creating an evanescent wave that penetrates a short distance into the sample placed in contact with the crystal. unige.ch This makes ATR-FTIR particularly useful for analyzing aqueous samples and for surface analysis. unige.chmt.com The technique is sensitive enough to detect sub-monolayer quantities of molecules at an interface. unige.ch

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Sulfonate (S=O) | Asymmetric Stretching | 1170 | Strong |

| Sulfonate (S=O) | Symmetric Stretching | 1040 | Strong |

| Carbon-Sulfur (C-S) | Stretching | 670 | Medium |

| Alkyl (C-H) | Asymmetric Stretching | 2920 | Strong |

| Alkyl (C-H) | Symmetric Stretching | 2850 | Strong |

Data sourced from NIST Reference 9746. vulcanchem.com

UV-Visible Absorption Spectroscopy in Solution Studies

UV-Visible (UV-Vis) absorption spectroscopy is a versatile technique for studying the solution behavior of surfactants like this compound, primarily through indirect methods involving chromophoric probes. While the surfactant itself does not possess significant chromophores for direct analysis in the standard UV-Vis range, its aggregation into micelles creates unique microenvironments that can be detected by observing spectral changes in added probe molecules.

A common application is the determination of the critical micelle concentration (CMC). researchgate.net This method relies on a probe molecule, such as benzoylacetone, which exhibits tautomerism that is sensitive to the polarity of its surroundings. researchgate.net Below the CMC, the probe exists in the aqueous bulk solution. As the surfactant concentration increases and micelles form, the probe partitions into the nonpolar micellar core. This change in environment alters the electronic transitions of the probe, leading to a shift in its absorption spectrum. By plotting the absorbance at a specific wavelength against the surfactant concentration, a distinct inflection point is observed. This break in the plot corresponds to the onset of micellization and is identified as the CMC. researchgate.net

The UV absorption characteristics for a 10% solution of this compound in hot water have been documented, showing minimal absorbance in the mid-to-high UV range, which confirms its suitability for analysis using UV-absorbing probes without interference.

Table 1: UV Absorption Data for this compound Data for a 10% solution in hot H₂O.

| Wavelength (λ) | Maximum Absorbance (Amax) |

|---|---|

| 210 nm | 0.1 |

| 220 nm | 0.06 |

| 230 nm | 0.04 |

| 260 nm | 0.02 |

| 500 nm | 0.02 |

Fluorescence Spectroscopy for Micellar Environment Probing

Fluorescence spectroscopy offers high sensitivity for investigating the formation and properties of this compound micelles. nih.gov This technique utilizes fluorescent probes, with pyrene (B120774) being a prominent example, whose emission spectra are highly dependent on the polarity of the local environment. researchgate.netrsc.org

The principle behind using pyrene to determine the CMC lies in the vibronic fine structure of its emission spectrum. The ratio of the intensity of the first vibronic peak (I₁) at approximately 373 nm to that of the third peak (I₃) at about 384 nm is sensitive to solvent polarity. rsc.orgcsun.edu In polar environments like water, the I₁/I₃ ratio is high. When pyrene is sequestered within the nonpolar, hydrophobic core of a micelle, the intensity of the I₃ peak increases significantly, causing a sharp decrease in the I₁/I₃ ratio. A plot of the I₁/I₃ ratio versus the logarithm of the surfactant concentration yields a sigmoidal curve, where the inflection point indicates the CMC. rsc.org

Beyond CMC determination, fluorescence quenching is a powerful method for calculating the micelle aggregation number (Nagg), which is the average number of surfactant molecules in a single micelle. rsc.orgresearchgate.net In this experiment, a fluorescent probe is solubilized within the micelles, and a quencher molecule is progressively added. The quenching of the probe's fluorescence is monitored. The data can be analyzed using the following equation, which relates the fluorescence intensity to the quencher concentration and Nagg:

ln(I₀/I) = (Nagg * [Quencher]) / ([Surfactant] - CMC)

where I₀ is the initial fluorescence intensity and I is the intensity in the presence of the quencher. rsc.org By plotting ln(I₀/I) against the quencher concentration, Nagg can be determined from the slope of the resulting line. rsc.org Studies on sodium tetradecanesulfonate at 55°C have utilized fluorescence decay measurements with quenchers like nitrobenzene (B124822) to probe the micellar dynamics. researchgate.net

Table 2: Fluorescence Spectroscopy Methods for Micelle Characterization

| Method | Probe/Reagents | Principle | Determined Parameter |

|---|---|---|---|

| Pyrene I₁/I₃ Ratio | Pyrene | The ratio of vibronic peak intensities (I₁/I₃) in pyrene's emission spectrum is sensitive to environmental polarity. rsc.orgcsun.edu | Critical Micelle Concentration (CMC) |

| Steady-State Quenching | Fluorescent Probe (e.g., Pyrene), Quencher (e.g., Nitrobenzene) | The reduction in fluorescence intensity of a micelle-bound probe by a quencher is related to the micelle's size. rsc.orgresearchgate.net | Micelle Aggregation Number (Nagg) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. wikipedia.orgebsco.com Techniques such as ¹H NMR (proton) and ¹³C NMR (carbon-13) provide detailed information about the molecular framework by probing the magnetic properties of atomic nuclei within a strong magnetic field. wikipedia.orgmdpi.com

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different protons in the molecule can be observed:

Terminal Methyl Group (-CH₃): A triplet signal appears at the highest field (lowest chemical shift, δ), characteristic of a methyl group adjacent to a methylene (B1212753) (-CH₂) group.

Methylene Chain (-(CH₂)₁₂-): A large, complex multiplet in the middle of the spectrum represents the protons of the long alkyl chain.

Alpha-Methylene Group (-CH₂-SO₃⁻): The protons on the carbon atom directly bonded to the sulfonate headgroup are deshielded by the electronegative sulfur and oxygen atoms, causing their signal to appear at a lower field (higher chemical shift) compared to the rest of the chain.

Similarly, the ¹³C NMR spectrum provides a peak for each chemically distinct carbon atom in the structure. The chemical shift of each peak reveals the electronic environment of the carbon atom, confirming the presence of the C-S bond and the saturated alkyl chain. mdpi.com Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) can further be used to establish connectivity between adjacent protons, confirming the linear structure of the tetradecyl chain. mdpi.com

NMR is also used to study the process of micellization. Changes in the chemical shifts and the broadening of NMR signals upon increasing surfactant concentration can provide insights into the partitioning of monomers between the aqueous phase and the micellar environment. csun.edu

Table 3: Representative ¹H NMR Data for a Tetradecanesulfonate Derivative Illustrative data based on a similar compound, sodium 2-acrylamido-tetradecane sulfonate. rsc.org

| Proton Group | Approximate Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Terminal -CH₃ | ~0.8-0.9 | Triplet |

| Alkyl Chain -(CH₂)ₓ- | ~1.2-1.6 | Multiplet |

| α-Methylene -CH₂-SO₃⁻ | ~2.8-3.2 | Multiplet |

Conductometric and Tensiometric Methods for Solution State Analysis

Conductometric and tensiometric methods are classical, yet highly effective, techniques for analyzing the solution state of ionic surfactants like this compound, particularly for determining the critical micelle concentration (CMC). researchgate.netwikipedia.org

Conductometry

Conductometric titration is based on monitoring the electrical conductivity of the surfactant solution as its concentration changes. scribd.comuomustansiriyah.edu.iq For an ionic surfactant, the conductivity is dependent on the concentration and mobility of its charge-carrying ions (tetradecanesulfonate anion and sodium cation). uomustansiriyah.edu.iq

Below the CMC: As the concentration of this compound increases, the solution's conductivity rises in a linear fashion due to the increase in the number of free, mobile ions. uomustansiriyah.edu.iq

Tensiometry

Tensiometry involves measuring the surface tension of a liquid. measurlabs.com Surfactants are defined by their ability to lower the surface tension of a solvent.

Below the CMC: As this compound is added to water, the amphiphilic monomers migrate to the air-water interface, orienting their hydrophobic tails away from the water. This accumulation disrupts the cohesive energy at the surface, causing a sharp, logarithmic decrease in surface tension as concentration increases. wikipedia.org

Above the CMC: At a certain concentration, the interface becomes saturated with monomers. Any further addition of surfactant results in the formation of micelles within the bulk solution rather than further populating the surface. wikipedia.org Consequently, the surface tension remains relatively constant. The concentration at which the surface tension plot shows a distinct break and levels off is the CMC. researchgate.netwikipedia.org From surface tension isotherms, other parameters like the surface tension at the CMC (γCMC) and the maximum surface excess (Γmax) can also be calculated. researchgate.netresearchgate.net

Table 4: Comparison of Conductometric and Tensiometric Methods for CMC Determination

| Method | Measured Property | Behavior at CMC | Key Advantage |

|---|---|---|---|

| Conductometry | Electrical Conductivity | A distinct change in the slope of conductivity vs. concentration plot. pg.edu.pl | Highly precise for ionic surfactants; not dependent on indicators. uomustansiriyah.edu.iq |

| Tensiometry | Surface Tension | Surface tension ceases to decrease and plateaus. wikipedia.org | Directly measures the fundamental surface activity of the surfactant. researchgate.net |

Mechanistic Investigations in Applied Chemical Processes and Research Tools

Role in Emulsification, Dispersion, and Solubilization Processes

Sodium 1-tetradecanesulfonate is an effective anionic surfactant that plays a crucial role in emulsification, dispersion, and solubilization. Its amphiphilic structure allows it to reduce the surface tension of water; for instance, a 0.1% concentration can lower the surface tension to 32 mN/m. vulcanchem.com This property is fundamental to the formation and stabilization of emulsions, which are mixtures of immiscible liquids like oil and water. The surfactant molecules arrange themselves at the oil-water interface, with their hydrophobic tails penetrating the oil droplets and their hydrophilic heads remaining in the water phase. This creates a barrier that prevents the droplets from coalescing, resulting in a stable emulsion. google.com

In dispersion processes, this compound facilitates the uniform distribution of solid particles in a liquid medium. The surfactant adsorbs onto the surface of the particles, preventing them from aggregating or settling. This is particularly important in various industrial formulations where stable suspensions are required.

The solubilization capabilities of this surfactant are linked to the formation of micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). For this compound, the CMC is approximately 1.2 mM. vulcanchem.com Micelles are spherical aggregates where the hydrophobic tails form a core, creating a nonpolar microenvironment within the aqueous solution. This allows for the solubilization of water-insoluble substances, such as oils and other organic compounds, within the hydrophobic core of the micelles.

Mechanisms in Industrial Formulations and Processing

The surfactant properties of this compound make it a valuable component in several industrial applications, including the textile, leather, paper, and petroleum industries.

Application in Textile, Leather, and Paper Industries (Chemical Basis)

In the textile industry , this compound and similar surfactants are utilized in various stages of processing. They act as wetting agents, allowing aqueous solutions to penetrate fabrics more effectively. In dyeing processes, they help to disperse dyes uniformly, leading to even coloration. diva-portal.org The anionic nature of the sulfonate group can interact with cationic sites on fabrics or dyes, further aiding in the dyeing process.

The leather industry employs a multi-step chemical process to convert animal hides into leather. nzic.org.nz Surfactants can be used in the initial soaking and unhairing steps to help wet the hides and remove unwanted materials. nzic.org.nzresearchgate.net During fatliquoring, oils are introduced to soften the leather; emulsifiers like this compound can ensure the even distribution of these oils throughout the leather's fibrous structure. researchgate.net

In the paper industry , this compound can be used in the deinking of recycled paper, where it helps to disperse the ink particles. ippta.co The neutral sulphite semi-chemical (NSSC) pulping process utilizes a sodium sulphite solution to partially delignify wood chips. europa.eu While not a direct application of this compound, this highlights the relevance of sulfonate chemistry in papermaking. Surfactants can also be used as debonders in the manufacturing of fluff pulp. ippta.co

Role in Oil Well Cementing and Enhanced Oil Recovery Principles

The petroleum industry utilizes surfactants for both drilling and production operations. In oil well cementing , maintaining the stability and flowability of cement slurries is critical. aade.org Dispersants are added to these slurries to ensure they can be pumped over long distances without the cement particles settling. aade.orgoil-drilling-fluids.com While polycarboxylate ethers (PCEs) and acetone–formaldehyde–sulfite (B76179) (AFS) are common dispersants, the fundamental principles of particle dispersion by surfactants apply. aade.org Additives are also used to control fluid loss from the cement slurry into the surrounding formation. oil-drilling-fluids.com

In Enhanced Oil Recovery (EOR) , the goal is to maximize the extraction of crude oil from reservoirs after the primary and secondary recovery phases. espublisher.comresearchgate.net Chemical EOR techniques often involve injecting surfactants into the reservoir. researchgate.net These surfactants, including sulfonates, reduce the interfacial tension between the oil and the reservoir rock, which helps to mobilize trapped oil. nih.gov The formation of microemulsions, stabilized by surfactants, is a key mechanism in this process, allowing the otherwise immobile oil to be swept towards the production wells. nih.gov Alkaline-surfactant-polymer (ASP) flooding is a common EOR method that combines a surfactant with an alkali and a polymer to optimize oil recovery. espublisher.com

Function as a Chaotropic Agent in Analytical Separations

In the field of analytical chemistry, particularly in liquid chromatography, this compound can function as a chaotropic agent. A chaotropic agent is a substance that disrupts the structure of water and reduces the stability of the hydrophobic effect. In reversed-phase high-performance liquid chromatography (HPLC), it is used as an ion-pairing reagent. vulcanchem.com

The addition of this compound to the mobile phase can improve the separation of analytes. The long alkyl chain of the sulfonate interacts with the nonpolar stationary phase, while the negatively charged sulfonate group can form an ion pair with cationic analytes. This dynamic modification of the stationary phase enhances the retention of these analytes, allowing for better separation from other components in the mixture. This technique is particularly useful for the analysis of basic compounds, such as pharmaceuticals and amines, that may exhibit poor peak shape or retention on standard reversed-phase columns. vulcanchem.comepo.org The concentration of the chaotropic anion in the mobile phase is typically in the millimolar range. epo.org

Application as a Component in Buffer Systems and Biochemical Reagents

This compound is listed as a biochemical reagent. acmec.com.cn Its surfactant properties can be utilized in various biochemical applications, such as the solubilization of membrane proteins or in cell lysis buffers. By disrupting lipid-lipid and lipid-protein interactions, it can help to extract proteins from cell membranes while maintaining their native conformation, which is crucial for subsequent analysis.

While not a buffer itself, its inclusion in buffer systems can be critical for experiments involving hydrophobic molecules or for preventing non-specific binding in immunoassays. The ability to form micelles can create specific reaction environments.

Role in Noble Metal Nanoparticle Synthesis and Catalytic Systems

The synthesis of noble metal nanoparticles (e.g., gold, silver, platinum) is an active area of research due to their unique optical, electronic, and catalytic properties. diva-portal.orgnih.govscielo.br this compound can act as a stabilizing agent or a capping agent during the synthesis of these nanoparticles. rsc.org In a typical bottom-up synthesis, metal precursor salts are reduced to form metal atoms, which then nucleate and grow into nanoparticles. scielo.br The surfactant molecules adsorb onto the surface of the growing nanoparticles, preventing their aggregation and controlling their final size and shape. The long alkyl chain provides a steric barrier, while the charged sulfonate group can provide electrostatic repulsion between the particles.

In catalytic systems , sodium-based catalysts have shown activity in various organic reactions, such as esterification and condensation reactions. alfachemic.com While specific examples using this compound as the primary catalyst are less common, its role as a phase-transfer catalyst is plausible. In a phase-transfer system, the surfactant can transport a reactant from an aqueous phase to an organic phase where the reaction occurs, thereby increasing the reaction rate. Furthermore, catalytic reactions can be carried out within the micellar core of the surfactant, which can influence the reaction kinetics and selectivity. For instance, sodium octane (B31449) sulfonate has been used as a catalyst in the Beckmann rearrangement. alfachemic.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₂₉NaO₃S |

| Molecular Weight | 300.43 g/mol |

| CAS Number | 6994-45-2 |

| Appearance | White Crystals |

| Melting Point | 227 °C |

| Water Solubility | 25 g/L at 25°C |

| Critical Micelle Concentration (CMC) | ~1.2 mM |

Note: The data in this table is compiled from various sources. vulcanchem.comvulcanchem.comsigmaaldrich.comlabproinc.comvwr.com

Environmental Fate and Behavior in Aquatic and Terrestrial Systems